molecular formula C14H31N B1644046 2-Pentylnonan-1-amine

2-Pentylnonan-1-amine

Cat. No.: B1644046
M. Wt: 213.4 g/mol
InChI Key: YAQAKQBMSVHFHQ-UHFFFAOYSA-N
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Description

2-Pentylnonan-1-amine is a branched aliphatic primary amine with the molecular formula $ \text{C}{14}\text{H}{31}\text{N} $. Its structure consists of a nonane backbone (9-carbon chain) with a pentyl group attached to the second carbon and an amine group at the terminal position (Figure 1).

Properties

Molecular Formula

C14H31N

Molecular Weight

213.4 g/mol

IUPAC Name

2-pentylnonan-1-amine

InChI

InChI=1S/C14H31N/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13,15H2,1-2H3

InChI Key

YAQAKQBMSVHFHQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCCCC)CN

Canonical SMILES

CCCCCCCC(CCCCC)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-pentylnonan-1-amine with other amines based on molecular structure, physicochemical properties, and applications.

2-Propen-1-amine (Allylamine)

  • Molecular Formula : $ \text{C}3\text{H}7\text{N} $ .
  • Structure : A short-chain unsaturated amine with a terminal amine group and a double bond.
  • Properties : Lower molecular weight (57.10 g/mol), higher water solubility due to polarity, and a boiling point of ~53°C. Allylamine is highly reactive, participating in polymerization and serving as a precursor to pharmaceuticals (e.g., antifungal agents) .
  • Safety : Requires stringent handling due to acute toxicity; inhalation or skin contact necessitates immediate medical intervention .

2-Buten-1-amine

  • Molecular Formula : $ \text{C}4\text{H}9\text{N} $ .
  • Structure : A four-carbon amine with a double bond at the second position.
  • Properties : Molecular weight 71.12 g/mol, higher boiling point (~85–90°C) than allylamine. Its unsaturated structure enhances reactivity in conjugate addition reactions.
  • Applications : Used in specialty chemical synthesis, though safety protocols emphasize respiratory and dermal protection .

2-Phenylpentan-1-amine

  • Molecular Formula : $ \text{C}{11}\text{H}{17}\text{N} $ .
  • Structure : Aromatic substitution on the second carbon of a pentane chain.
  • Properties : The phenyl group increases hydrophobicity (logP ~2.5) and stabilizes the molecule via resonance. Such amines are intermediates in drug synthesis, particularly for central nervous system (CNS) agents .

2,2-Diphenylethan-1-amine

  • Molecular Formula : $ \text{C}{14}\text{H}{15}\text{N} $ .
  • Structure : Two phenyl groups on the second carbon of an ethane backbone.
  • Applications : Widely used in pharmaceutical synthesis (e.g., antihistamines, antidepressants) and polymer chemistry due to its rigid, planar structure .

Comparative Analysis (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Applications
This compound C₁₄H₃₁N 213.41 Branched aliphatic chain ~250–270 (est.) Surfactants, agrochemical intermediates
2-Propen-1-amine C₃H₇N 57.10 Unsaturated (allyl group) ~53 Pharmaceuticals, polymers
2-Buten-1-amine C₄H₉N 71.12 Unsaturated (butenyl group) ~85–90 Specialty chemicals
2-Phenylpentan-1-amine C₁₁H₁₇N 163.26 Aromatic substitution ~220–240 CNS drug intermediates
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Rigid biphenyl structure ~300–320 Pharmaceuticals, polymers

Estimated properties for this compound are extrapolated from aliphatic amine trends.

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